

spectroscopic comparison of methyl vs ethyl pyrrole-2-carboxylates

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Compound of Interest

Compound Name: *Methyl 3-methyl-1H-pyrrole-2-carboxylate*

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A Spectroscopic Showdown: Methyl vs. Ethyl Pyrrole-2-Carboxylate

A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of methyl and ethyl pyrrole-2-carboxylate.

In the realm of heterocyclic chemistry, pyrrole-2-carboxylates serve as pivotal building blocks for the synthesis of a wide array of biologically active molecules and functional materials. The choice between a methyl or an ethyl ester can subtly influence the physicochemical properties and reactivity of these compounds. This guide provides a detailed spectroscopic comparison of methyl pyrrole-2-carboxylate and ethyl pyrrole-2-carboxylate, supported by experimental data and protocols to aid researchers in their selection and characterization efforts.

Executive Summary

This guide presents a head-to-head comparison of the key spectroscopic features of methyl pyrrole-2-carboxylate and ethyl pyrrole-2-carboxylate. The primary differences in their spectra arise from the presence of the methyl versus the ethyl ester group. In the ^1H NMR spectrum, ethyl pyrrole-2-carboxylate exhibits a characteristic quartet and triplet pattern for the ethyl protons, which is absent in the spectrum of the methyl ester. Similarly, the ^{13}C NMR spectrum of the ethyl ester shows two distinct signals for the ethyl carbon atoms. Infrared (IR)

spectroscopy reveals subtle shifts in the C=O stretching frequency, while mass spectrometry shows a predictable mass difference of 14 atomic mass units between the two molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for methyl and ethyl pyrrole-2-carboxylate, providing a clear and quantitative comparison.

¹H NMR Spectral Data (CDCl₃, 400 MHz)

Assignment	Methyl Pyrrole-2-carboxylate Chemical Shift (δ , ppm)	Ethyl Pyrrole-2-carboxylate Chemical Shift (δ , ppm)
H-5 (pyrrole)	~6.9	~6.9
H-3 (pyrrole)	~6.8	~6.8
H-4 (pyrrole)	~6.2	~6.2
NH (pyrrole)	~9.0 (broad)	~9.0 (broad)
-OCH ₃	~3.8 (s, 3H)	-
-OCH ₂ CH ₃	-	~4.3 (q, 2H)
-OCH ₂ CH ₃	-	~1.3 (t, 3H)

¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Assignment	Methyl Pyrrole-2-carboxylate Chemical Shift (δ , ppm)	Ethyl Pyrrole-2-carboxylate Chemical Shift (δ , ppm)
C=O	~161	~161
C-2 (pyrrole)	~123	~123
C-5 (pyrrole)	~122	~122
C-3 (pyrrole)	~115	~115
C-4 (pyrrole)	~109	~109
-OCH ₃	~51	-
-OCH ₂ CH ₃	-	~60
-OCH ₂ CH ₃	-	~14

IR Spectral Data (KBr Pellet)

Vibrational Mode	Methyl Pyrrole-2-carboxylate Wavenumber (cm ⁻¹)	Ethyl Pyrrole-2-carboxylate Wavenumber (cm ⁻¹)
N-H Stretch	~3300	~3300
C-H Stretch (aromatic)	~3100	~3100
C=O Stretch	~1680	~1670
C=C Stretch (pyrrole)	~1550	~1550
C-N Stretch	~1300	~1300
C-O Stretch	~1100	~1100

Mass Spectrometry Data (Electron Ionization)

Parameter	Methyl Pyrrole-2-carboxylate	Ethyl Pyrrole-2-carboxylate
Molecular Formula	C ₆ H ₇ NO ₂	C ₇ H ₉ NO ₂
Molecular Weight	125.13 g/mol [1] [2]	139.15 g/mol [3]
[M] ⁺ (m/z)	125	139
Key Fragment (m/z)	94 ([M-OCH ₃] ⁺) [1]	94 ([M-OCH ₂ CH ₃] ⁺) [3]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of methyl and ethyl pyrrole-2-carboxylates.

Synthesis of Pyrrole-2-Carboxylates

A common method for the synthesis of these esters is the esterification of pyrrole-2-carboxylic acid.

Materials:

- Pyrrole-2-carboxylic acid
- Methanol or Ethanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Magnesium sulfate (anhydrous)
- Dichloromethane
- Round-bottom flask
- Reflux condenser
- Separatory funnel

- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve pyrrole-2-carboxylic acid in an excess of the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester).
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the excess alcohol using a rotary evaporator.
- Dissolve the residue in dichloromethane and wash it with a saturated sodium bicarbonate solution to neutralize the acid.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by column chromatography or distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified ester in about 0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz NMR spectrometer.
- Parameters: For ^1H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, use a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

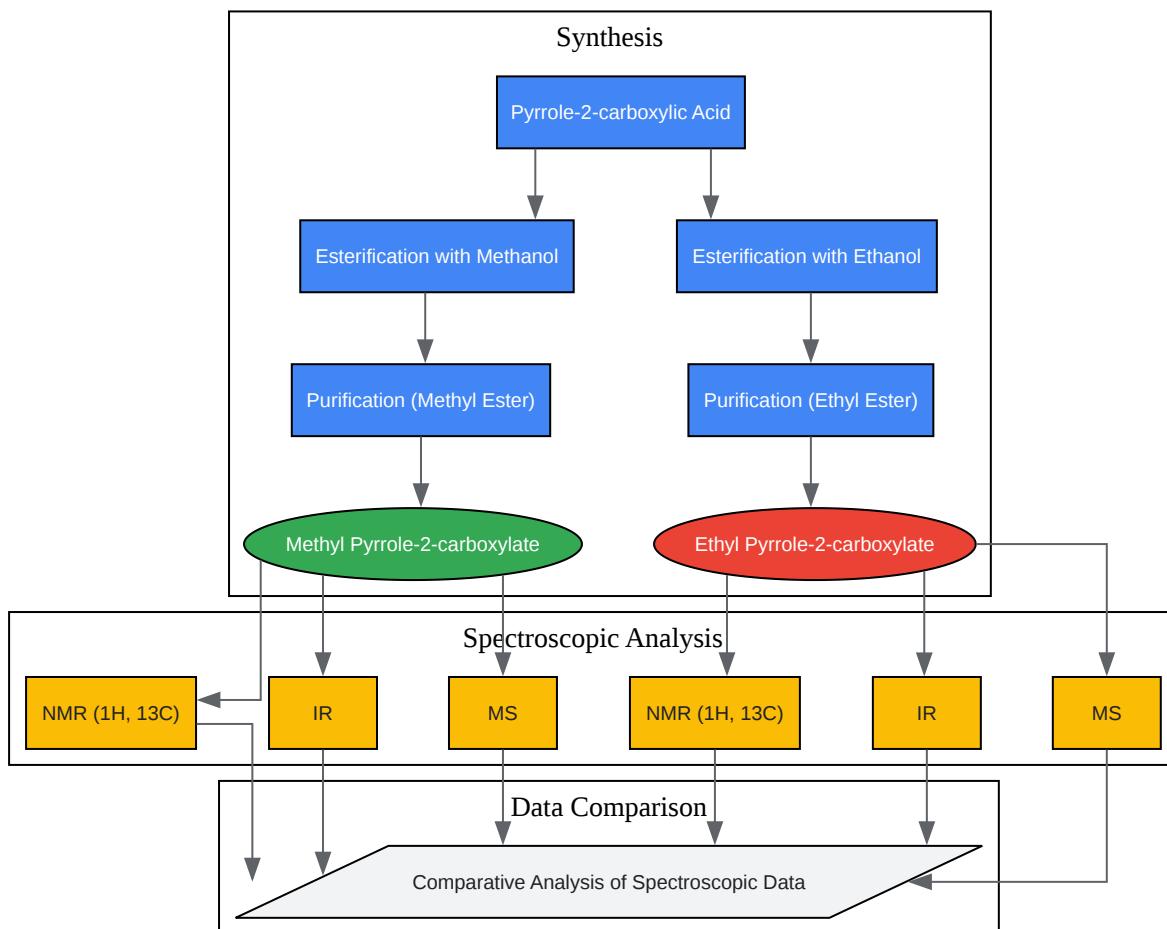
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
- Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- Parameters: Scan over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or dichloromethane.
- Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
- Parameters: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and comparative spectroscopic analysis of methyl and ethyl pyrrole-2-carboxylates.

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Caption: Workflow for synthesis and spectroscopic comparison.

This guide provides a foundational understanding of the spectroscopic differences between methyl and ethyl pyrrole-2-carboxylate. The provided data and protocols aim to assist researchers in making informed decisions for their synthetic strategies and in the accurate characterization of these important chemical entities.

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